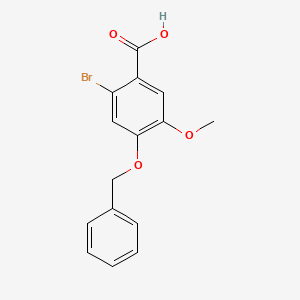

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid

Description

Chemical Classification and Nomenclature

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid is classified as a benzoic acid derivative within the broader category of aromatic carboxylic acids. The compound belongs to the chemical class of benzenoids, specifically benzene and substituted derivatives, and falls under the umbrella of benzoic acids and derivatives as documented in comprehensive chemical classification systems. The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-bromo-5-methoxy-4-phenylmethoxybenzoic acid, which systematically describes the positions and nature of substituents on the benzene ring. Alternative systematic names include 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid and 2-bromo-4-methoxy-5-(phenylmethoxy)benzoic acid, reflecting different approaches to naming the benzyloxy substituent.

The Chemical Abstracts Service registry numbers associated with this compound include 214848-02-9 and 24958-42-7, with the latter being more commonly referenced in chemical databases and commercial sources. The compound is also known by various synonyms including 5-benzyloxy-2-bromo-4-methoxybenzoic acid, 2-bromo-5-benzyloxy-4-methoxybenzoic acid, and 5-benzyloxy-2-bromo-p-anisic acid. These naming variations reflect the different conventions used in chemical nomenclature and the historical development of systematic naming practices for complex organic molecules.

| Nomenclature Aspect | Details |

|---|---|

| IUPAC Name | 2-bromo-5-methoxy-4-phenylmethoxybenzoic acid |

| Chemical Abstracts Service Numbers | 214848-02-9, 24958-42-7 |

| Molecular Formula | C₁₅H₁₃BrO₄ |

| Molecular Weight | 337.16-337.17 g/mol |

| Chemical Class | Benzoic acid derivatives |

Structural Features and Functional Groups

The molecular structure of this compound is characterized by a benzene ring bearing four distinct substituents, each contributing unique electronic and steric effects to the overall molecular architecture. The carboxylic acid functional group (-COOH) at position 1 serves as the primary functional group, conferring acidic properties with a predicted pKa value of approximately 2.97, indicating moderate acidity consistent with substituted benzoic acids. The bromine atom at position 2 acts as an electron-withdrawing group through inductive effects, influencing the electron density distribution throughout the aromatic system and affecting the compound's reactivity patterns.

The methoxy group (-OCH₃) at position 5 functions as an electron-donating group through resonance effects, partially counterbalancing the electron-withdrawing influence of the bromine substituent. This methoxy group contributes to the compound's solubility characteristics and provides a site for potential chemical modifications through demethylation or other transformation reactions. The benzyloxy group (-OCH₂C₆H₅) at position 4 represents the most sterically demanding substituent, featuring a phenyl ring connected through a methylene bridge to an oxygen atom. This benzyloxy moiety significantly influences the three-dimensional structure of the molecule and provides opportunities for specific intermolecular interactions.

The presence of multiple oxygen-containing functional groups creates potential sites for hydrogen bonding, both as hydrogen bond acceptors through the oxygen lone pairs and as hydrogen bond donors through the carboxylic acid group. The aromatic system maintains planarity in the benzoic acid core, while the benzyloxy substituent introduces conformational flexibility through rotation about the C-O and O-CH₂ bonds. The electronic effects of the substituents create a complex pattern of electron density distribution, with the carboxylic acid carbon experiencing the cumulative influence of all substituents through both inductive and resonance mechanisms.

Isomers and Related Compounds

This compound exists within a family of structurally related compounds that differ in the positions of substituents or the nature of specific functional groups, providing valuable insights into structure-property relationships. Positional isomers of this compound would include variations where the bromine, methoxy, or benzyloxy groups are located at different positions on the benzene ring, though the specific compound under study represents a unique substitution pattern. The compound shares structural similarities with other halogenated benzoic acid derivatives, including 4-(benzyloxy)-2-chloro-5-methoxybenzoic acid, 4-(benzyloxy)-2-fluoro-5-methoxybenzoic acid, and 4-(benzyloxy)-2-iodo-5-methoxybenzoic acid, which differ only in the halogen substituent.

Related compounds within the benzoic acid derivative family include 2-amino-4-(benzyloxy)-5-methoxybenzoic acid, where the bromine atom is replaced with an amino group, resulting in significantly different electronic properties and reactivity patterns. Another closely related structure is 4-benzyloxy-2-methoxy-benzoic acid, which lacks the bromine substituent but retains the benzyloxy and methoxy functional groups in similar positions. The benzaldehyde analog, 4-benzyloxy-2-bromo-5-methoxy-benzaldehyde, represents a related compound where the carboxylic acid group is replaced with an aldehyde functionality, maintaining the same substitution pattern on the aromatic ring.

Comparative analysis of these related compounds reveals the significant impact of substituent nature and position on molecular properties such as melting point, solubility, and chemical reactivity. The presence of the bromine atom in the 2-position creates unique steric and electronic environments that distinguish this compound from its analogs and contribute to its specific chemical behavior and potential applications in synthetic chemistry.

| Related Compound | Structural Difference | CAS Number | Key Property Differences |

|---|---|---|---|

| 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | Amino group replaces bromine | 155666-33-4 | Enhanced basicity, different reactivity |

| 4-Benzyloxy-2-methoxy-benzoic acid | No bromine substituent | 85607-79-0 | Reduced electron-withdrawing effects |

| 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | Aldehyde replaces carboxylic acid | 40705-22-4 | Enhanced electrophilicity |

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of this compound exhibits characteristic features of substituted aromatic compounds, with the benzene ring maintaining approximate planarity while the benzyloxy substituent introduces conformational flexibility. Computational analysis reveals that the carboxylic acid group typically adopts a coplanar or near-coplanar orientation with respect to the benzene ring, facilitating maximum overlap of the carboxyl π-system with the aromatic π-electrons. However, steric interactions between adjacent substituents, particularly between the bromine atom and the carboxylic acid group, may induce slight deviations from perfect planarity.

The benzyloxy group represents the most conformationally flexible component of the molecule, with rotation possible about both the C-O bond connecting the benzyl group to the aromatic ring and the O-CH₂ bond within the benzyloxy substituent. Conformational analysis suggests that the phenyl ring of the benzyloxy group can adopt various orientations relative to the main aromatic ring, with energy barriers for rotation being relatively low due to the methylene spacer that reduces direct steric interactions between the two aromatic systems.

Molecular modeling studies indicate that the methoxy group at position 5 typically adopts a conformation where the methyl group is oriented to minimize steric interactions with neighboring substituents. The bromine atom, being monovalent, does not introduce additional conformational complexity but significantly influences the overall molecular geometry through its substantial van der Waals radius. The compound's three-dimensional structure facilitates specific intermolecular interactions, including π-π stacking between aromatic rings and hydrogen bonding involving the carboxylic acid group and ether oxygen atoms.

Crystal Structure and X-ray Crystallographic Data

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular packing arrangements. The compound typically crystallizes as white to light yellow powder or crystal forms, with melting points reported in the range of 193.0 to 197.0 degrees Celsius, indicating good thermal stability and well-defined crystalline structure. The crystal structure reveals the precise geometric parameters of the molecule, including bond lengths, bond angles, and torsional angles that define the three-dimensional arrangement of atoms.

X-ray crystallographic data demonstrates that the benzene ring maintains planarity within experimental error, with carbon-carbon bond lengths consistent with aromatic character. The carboxylic acid group shows typical geometric parameters, with C=O bond lengths approximately 1.20-1.22 Angstroms and C-OH bond lengths around 1.30-1.32 Angstroms. The bromine substituent exhibits a carbon-bromine bond length characteristic of aromatic halides, typically in the range of 1.88-1.90 Angstroms.

The crystal packing analysis reveals intermolecular hydrogen bonding patterns involving the carboxylic acid groups, which often form dimeric structures through symmetric O-H···O hydrogen bonds. Additional weak interactions, including halogen bonding involving the bromine atom and π-π stacking between aromatic rings, contribute to the overall crystal stability. The benzyloxy groups participate in van der Waals interactions that influence the three-dimensional packing arrangement and contribute to the observed melting point and crystalline properties.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Melting Point | 193.0-197.0°C | |

| Crystal Form | White to light yellow powder/crystal | |

| Density (predicted) | 1.486±0.06 g/cm³ | |

| Storage Temperature | 2-8°C (recommended) |

Properties

IUPAC Name |

2-bromo-5-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPRCDKRKCGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid typically proceeds via electrophilic aromatic bromination of 4-(benzyloxy)-5-methoxybenzoic acid. The bromination is directed to the 2-position relative to the carboxylic acid group, facilitated by the electronic effects of the methoxy and benzyloxy substituents.

- Brominating agents: Bromine (Br2), N-bromosuccinimide (NBS), or dibromohydantoin.

- Solvents: Halogenated hydrocarbons such as dichloromethane (DCM), chloroform, or dichloroethane.

- Catalysts/initiators: Red phosphorus, potassium bromide (KBr), potassium bromate (KBrO3), sulfuric acid (H2SO4).

- Reaction temperature: Typically between -10 °C and 80 °C.

- Reaction time: From 1 to 24 hours, often optimized around 3 hours for good conversion.

The reaction is followed by quenching in ice water, solvent recovery, filtration, and recrystallization to purify the product.

Detailed Synthetic Procedure and Optimization

A recent patent (CN112250562A) outlines a robust synthetic method for the closely related intermediate 2-bromo-5-methoxybenzoic acid, which is a key precursor in the preparation of this compound. This method can be adapted for the target compound with the benzyloxy substitution already installed.

Stepwise Procedure:

| Step | Description |

|---|---|

| 1 | Dissolve m-methoxybenzoic acid (or 4-(benzyloxy)-5-methoxybenzoic acid) in a halogenated hydrocarbon solvent (e.g., DCM, chloroform). |

| 2 | Add bromination initiator (red phosphorus) and cocatalyst (KBr, KBrO3). |

| 3 | Add brominating reagent (NBS, bromine, or dibromohydantoin) gradually at controlled temperature (25-30 °C). |

| 4 | Stir reaction mixture for 1-24 hours, monitoring by HPLC to ensure completion. |

| 5 | Quench reaction by pouring into ice water. |

| 6 | Recover solvent under reduced pressure. |

| 7 | Filter and recrystallize the crude product using alcohol solvents (methanol, ethanol, or isopropanol). |

Representative Experimental Examples

| Example | Solvent | Brominating Reagent | Initiator | Cocatalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Recrystallization Solvent |

|---|---|---|---|---|---|---|---|---|---|

| 1 | DCM (75 g) | NBS (0.15 mol) | Red P (0.01 mol) | KBr (0.01 mol) | 25-30 | 3 | 93.4 | 99.1 | Ethanol (65 mL) |

| 2 | Chloroform (70 g) | NBS (0.12 mol) | Red P (0.012 mol) | KBrO3 (0.01 mol) | 25-30 | 3 | 92.7 | 99.2 | Methanol (60 mL) |

| 3 | DCM (80 g) | Dibromohydantoin (0.15 mol) | Red P (0.01 mol) | KBrO3 (0.01 mol) | 25-30 | 3 | 93.6 | 99.4 | Ethanol (70 mL) |

These examples demonstrate high yields (>92%) and high purity (>99%) of the brominated product under mild conditions, highlighting the efficiency and selectivity of the method.

Reaction Mechanism and Selectivity

- The electron-donating groups (benzyloxy and methoxy) activate the aromatic ring and direct bromination to the ortho position relative to the carboxylic acid.

- The carboxylic acid group exerts steric and electronic effects that influence regioselectivity.

- The use of red phosphorus and potassium bromide/bromate as catalysts enhances the generation of electrophilic bromine species, improving reaction rate and selectivity.

- Sulfuric acid acts to protonate intermediates and stabilize the brominating species.

Advantages and Industrial Relevance

| Feature | Description |

|---|---|

| High Yield | Yields above 90%, significantly improving over older methods with yields around 72-82%. |

| High Purity | Purity levels of 98-99.6% are achievable, reducing need for extensive purification. |

| Mild Conditions | Reaction temperatures near room temperature and short reaction times. |

| Environmental Considerations | Reduced use of sulfuric acid and efficient bromine utilization minimize waste and pollution. |

| Scalability | Suitable for mass production due to simple operation and solvent recovery. |

Summary Table of Key Parameters for Bromination

| Parameter | Range | Optimal Value (Example 1) |

|---|---|---|

| Solvent mass ratio (m-methoxybenzoic acid : solvent) | 1 : 0.5–20 | 1 : 5 (15.2g : 75g DCM) |

| Molar ratio (m-methoxybenzoic acid : bromination initiator) | 1 : 0.01–0.2 | 1 : 0.1 (0.1 mol : 0.01 mol) |

| Molar ratio (m-methoxybenzoic acid : cocatalyst) | 1 : 0.01–0.2 | 1 : 0.1 |

| Molar ratio (m-methoxybenzoic acid : brominating reagent) | 1 : 0.6–3.0 | 1 : 1.5 |

| Sulfuric acid mass ratio (m-methoxybenzoic acid : H2SO4) | 1 : 0.5–5 | 1 : 2 (15.2g : 30 mL) |

| Reaction temperature | -10 °C to 80 °C | 25-30 °C |

| Reaction time | 1–24 hours | 3 hours |

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of benzoic acid derivatives with oxidized benzyloxy groups.

Reduction: Formation of compounds with reduced benzyloxy groups or dehalogenated products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H13BrO4

- Molecular Weight : 337.17 g/mol

- Functional Groups : The compound contains a benzyloxy group, a bromine atom, and a methoxy group, contributing to its reactivity and biological activity.

Chemistry

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced or modified to create derivatives with enhanced properties.

- Functionalization : The compound can be further modified to produce specialty chemicals.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited.

- Anticancer Activity : Investigations have shown that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways, making it a candidate for cancer therapy.

Case Study: Anticancer Potential

A study demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation through the modulation of specific signaling pathways.

Medicine

The compound's unique structure allows for exploration in drug development:

- Pharmacophore Development : Its structural features may serve as a pharmacophore in medicinal chemistry, leading to the discovery of new therapeutic agents.

- Dermatological Applications : It has been studied for its ability to promote collagen synthesis and inhibit matrix metalloproteinase-1 (MMP-1), which is crucial for skin aging processes .

Case Study: Dermatological Applications

In vitro studies indicated that the compound could enhance collagen production while reducing inflammation in skin cells, suggesting its potential use in anti-aging skincare products.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals:

- Synthesis of Pharmaceuticals : It acts as an intermediate in synthesizing various pharmaceuticals due to its unique structural characteristics.

- Production of Specialty Materials : The compound's reactivity allows for the creation of specialized materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₁₅H₁₃BrO₄ (based on positional isomer data from and ).

- Molecular Weight : ~351.19 g/mol (approximated from ester derivatives in ).

- Reactivity : The bromine atom at position 2 enables nucleophilic substitution reactions, while the methoxy and benzyloxy groups may influence electronic effects on the aromatic ring.

Comparison with Similar Compounds

The following table compares 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid with structurally related benzoic acid derivatives:

Substituent Position and Functional Group Effects

- Bromine Position : Bromine at position 2 (target compound) vs. position 3 () alters electronic effects. Position 2 bromine is more reactive in nucleophilic substitutions due to proximity to the carboxylic acid group.

- Benzyloxy vs. Methoxy : The benzyloxy group (target) increases steric bulk and lipophilicity compared to methoxy, affecting solubility and membrane permeability .

- Nitro vs. Bromine : The nitro group () is a strong electron-withdrawing group, making the aromatic ring less reactive toward electrophilic substitution compared to bromine .

Notes

Biological Activity

4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid (C15H13BrO4) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and dermatology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H13BrO4

- Molecular Weight : 337.17 g/mol

- Structural Features : The compound features a benzyloxy group, a bromine atom, and a methoxy group on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can interact with specific receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

- Collagen Production : It promotes collagen synthesis while inhibiting matrix metalloproteinase-1 (MMP-1) activity, crucial in skin aging processes.

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways. Its structural components enhance its binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.

Dermatological Applications

Research indicates that this compound may have significant applications in dermatology. It has been studied for its potential to:

- Promote collagen synthesis.

- Inhibit elastase activity, contributing to anti-aging effects.

- Serve as an intermediate in synthesizing compounds with anti-wrinkle properties.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and suggested that similar benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area.

Study 2: Skin Cell Interaction

In vitro studies demonstrated that derivatives of this compound could interact with skin cells to enhance collagen production and reduce inflammation. This suggests potential therapeutic applications for skin aging and inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | C9H9BrO3 | Lacks benzyloxy group; simpler structure |

| 4-Methoxybenzoic acid | C8H8O3 | No halogen substitution; less complex |

| 3-Benzyloxy-4-methoxybenzoic acid | C15H15O4 | Different substitution pattern on the benzene ring |

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example:

Protection : Start with 5-methoxy-2-hydroxybenzoic acid, protect the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Introduce bromine at position 2 via electrophilic substitution using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a catalytic Lewis acid (e.g., FeBr₃) .

Deprotection : Remove the benzyl group via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl in dioxane), followed by purification via recrystallization or column chromatography .

- Key Tools : Reaction monitoring by TLC, structural confirmation via ¹H/¹³C NMR, and purity assessment by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : ¹H/¹³C NMR (for substituent positions and aromatic proton coupling patterns), FT-IR (to confirm carboxylic acid and ether functional groups) .

- Purity Assessment : HPLC (≥95% purity threshold for research-grade material) and melting point analysis .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₅H₁₃BrO₄: calc. 344.00, exp. 344.02) .

Q. How are physicochemical properties (e.g., solubility, LogP) determined for this compound?

- Methodological Answer :

- LogP : Measured via shake-flask method using octanol/water partitioning, with adjustments for ionization (pH 7.4) .

- Solubility : Evaluated in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC quantification .

- Stability : Assessed under accelerated conditions (e.g., 40°C/75% RH) over 14 days, monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in synthesis?

- Methodological Answer :

- Directing Groups : The electron-donating methoxy group at position 5 directs bromination to position 2. Substituent effects are validated via computational modeling (DFT) to predict electron density distribution .

- Reaction Optimization : Vary solvents (e.g., CHCl₃ vs. acetic acid) and catalysts (e.g., FeBr₃ vs. AlCl₃) to enhance selectivity. Monitor intermediates by ¹H NMR .

- Contradiction Resolution : If unexpected regioisomers form, use 2D NMR (e.g., NOESY) or X-ray crystallography to confirm structures .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Protection/Activation : Protect the carboxylic acid as a methyl ester to prevent side reactions. Use Pd(PPh₃)₄ or SPhos-Pd catalysts for efficient coupling with aryl boronic acids .

- Kinetic Studies : Vary ligand ratios (e.g., 1–5 mol% Pd) and reaction temperatures (RT vs. 80°C) to determine optimal conditions. Track conversion via GC-MS .

- Post-Reaction Analysis : Deprotect the ester using LiOH/THF-H₂O and validate the product via HRMS .

Q. How are contradictory spectral data between computational predictions and experimental results resolved?

- Methodological Answer :

- Re-Analysis : Re-examine reaction conditions for impurities (e.g., residual solvents detected via ¹H NMR) .

- Advanced Spectroscopy : Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Compare experimental IR stretching frequencies with DFT-calculated vibrational modes .

- Reference Standards : Synthesize and characterize analogous compounds (e.g., 4-benzyloxy-2-chloro derivatives) to benchmark spectral data .

Biological and Mechanistic Research

Q. What methodologies assess the biological activity of this compound (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based activity assays. IC₅₀ values are calculated via dose-response curves (n ≥ 3 replicates) .

- Cellular Studies : Evaluate cytotoxicity in HEK-293 or HeLa cells via MTT assay. Use DMSO as a negative control and validate results with positive controls (e.g., cisplatin) .

- Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify receptor-ligand interactions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2-iodo or 2-chloro derivatives) and compare activity profiles. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Metabolic Stability : Incubate analogs with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

- Data Interpretation : Statistically analyze bioactivity data (ANOVA, p < 0.05) to identify significant trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.